molecular formula C22H28N2O5S B2803541 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1396809-00-9

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2803541
CAS No.: 1396809-00-9
M. Wt: 432.54
InChI Key: KUFGWZQFQMYSDX-UHFFFAOYSA-N
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Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a structurally complex compound featuring multiple pharmacologically relevant moieties. Its core structure includes:

  • Acetamide linkage: The piperidin-4-ylmethyl group is connected via an acetamide bridge to a 4-(isopropylsulfonyl)phenyl group, which contributes steric bulk and hydrophobicity.
  • Isopropylsulfonyl substituent: Positioned para to the acetamide on the phenyl ring, this group may enhance metabolic stability and influence target binding through steric or electronic effects.

The isopropylsulfonyl group contrasts with simpler sulfonamides, suggesting tailored interactions with enzymes or receptors.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16(2)30(27,28)20-5-3-17(4-6-20)13-21(25)23-14-18-7-10-24(11-8-18)22(26)19-9-12-29-15-19/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFGWZQFQMYSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

W-15 and W-18 (Opioid Analogs)

  • Key Features :
    • W-15: 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide .
    • W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide .
  • Comparison: Both feature piperidinylidene sulfonamide cores but lack the acetamide linkage and furan substitution seen in the target compound. The 2-phenylethyl substituent in W-15/W-18 contrasts with the furan-3-carbonyl group, likely altering opioid receptor affinity (e.g., μ-opioid vs. novel targets). The 4-chlorophenyl/nitrophenyl sulfonamides in W-15/W-18 differ electronically from the isopropylsulfonyl group, which may reduce nitro-group-mediated toxicity.

Goxalapladib (Atherosclerosis Treatment)

  • Key Features :
    • Contains a naphthyridine core , trifluoromethyl biphenyl , and piperidinyl-acetamide .
  • Comparison :
    • The naphthyridine core and trifluoromethyl biphenyl introduce greater hydrophobicity and rigidity compared to the target compound’s phenyl/furan system.
    • Both share acetamide-piperidine linkages, but Goxalapladib’s methoxyethyl-piperidine substituent may enhance solubility versus the target’s furan-carbonyl .

N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide (Opioid Analog)

  • Key Features :
    • Piperidin-4-yl group with phenethyl and cyclopentanecarboxamide substituents .
  • The absence of sulfonyl groups contrasts with the target’s isopropylsulfonyl, which may influence CNS penetration or protein binding.

Functional Group Comparisons

Sulfonyl vs. Sulfonamide Groups

  • The target’s isopropylsulfonyl group is less basic than the sulfonamides in W-15/W-18, possibly reducing off-target interactions with cationic binding pockets .
  • Compared to trifluoromethyl groups (e.g., Goxalapladib), isopropylsulfonyl offers intermediate hydrophobicity, balancing solubility and membrane permeability .

Furan-3-carbonyl vs. Aromatic Substituents

  • Furan’s oxygen atom may engage in hydrogen bonding, unlike purely hydrophobic groups like cyclopentane .

Pharmacological Implications (Inferred from Structural Analogues)

Compound Structural Highlights Pharmacological Notes (Evidence-Based) References
Target Compound Furan-3-carbonyl, isopropylsulfonyl phenyl Potential novel target selectivity (e.g., enzyme inhibition) -
W-15/W-18 Piperidinylidene sulfonamide Opioid receptor modulation; high potency
Goxalapladib Naphthyridine, trifluoromethyl biphenyl Atherosclerosis (lipid metabolism modulation)
N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide Cyclopentanecarboxamide Opioid analog with modified metabolic stability

Q & A

Basic Research Questions

1.1. What are the recommended synthetic routes for N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the piperidine-4-ylmethyl intermediate via reductive amination or nucleophilic substitution using 4-aminomethylpiperidine.
  • Step 2: Functionalization of the piperidine nitrogen with furan-3-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Step 3: Coupling of the isopropylsulfonylphenylacetic acid moiety using carbodiimide-based activation (EDC/HOBt) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

1.2. How can structural integrity and purity be validated for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 to confirm substitution patterns (e.g., furan carbonyl at ~165 ppm, isopropylsulfonyl at ~55 ppm for CH(CH3)2) .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]+ matching C21H27N2O5S (calculated m/z 427.1632) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by AUC) .

1.3. What are the primary biological targets or assays for initial screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., PI3K, MAPK) due to the sulfonyl and acetamide motifs, using ADP-Glo™ or fluorescence polarization .
  • Antimicrobial Activity: MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (CLSI guidelines) .
  • Cytotoxicity: MTT assay on HEK-293 or HepG2 cells (IC50 calculation) .

Advanced Research Questions

2.1. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Varied heterocycles (e.g., thiophene instead of furan) .
    • Alternative sulfonyl groups (e.g., cyclopropylsulfonyl) to probe steric effects .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
  • Biological Data Correlation: Pair IC50 values (e.g., kinase inhibition) with logP and polar surface area (PSA) to optimize bioavailability .

2.2. What strategies resolve contradictory data in enzyme inhibition vs. cytotoxicity profiles?

Methodological Answer:

  • Off-Target Screening: Use proteome-wide affinity chromatography (e.g., Kinobeads®) to identify non-specific binding .
  • Metabolite Profiling: LC-MS/MS to detect reactive intermediates (e.g., epoxide formation from furan oxidation) .
  • Crystallography: Co-crystallize with target enzymes (e.g., PI3Kγ) to validate binding modes and rule out assay artifacts .

2.3. How can molecular docking and dynamics simulations guide optimization?

Methodological Answer:

  • Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hinge region hydrogen bonds with Val882 in PI3Kγ) .
  • MD Simulations: GROMACS for 100-ns simulations to assess stability of key interactions (e.g., sulfonyl group with Lys833) .
  • Free Energy Calculations: MM-PBSA to rank analog binding affinities .

2.4. What are the challenges in pharmacokinetic profiling, and how can they be addressed?

Methodological Answer:

  • Solubility: Use PEG-400/TPGS formulations for in vivo studies (oral bioavailability >30%) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for CYP3A4-mediated N-dealkylation .
  • BBB Penetration: LogD optimization (target 2–3) and P-gp efflux ratio assessment (MDCK-MDR1 cells) .

2.5. How can crystallographic data inform polymorph control during scale-up?

Methodological Answer:

  • Polymorph Screening: Use solvent-mediated transformation (e.g., ethanol/acetone) to identify stable Form I (melting point ~215°C) .
  • PXRD: Compare experimental vs. simulated patterns (Mercury 4.3) to confirm phase purity .
  • Hygroscopicity Testing: Dynamic vapor sorption (DVS) to assess stability under 40–80% RH .

Data Contradiction Analysis

3.1. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Plasma Protein Binding: Use equilibrium dialysis to measure fu (unbound fraction); correct IC50 for free drug concentration .
  • Metabolite Identification: Administer compound to rodents and profile plasma/metabolites via Q-TOF MS .
  • Dose Escalation: Conduct PK/PD modeling (e.g., Phoenix WinNonlin) to align exposure with target engagement .

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